2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of fluorine and iodine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluoro-6-iodophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Solvents: Organic solvents like THF and dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The presence of fluorine and iodine atoms can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2,3-Difluoro-6-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the simultaneous presence of fluorine and iodine atoms on the phenyl ring. This combination can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C12H14BF2IO2 |
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Molecular Weight |
365.95 g/mol |
IUPAC Name |
2-(2,3-difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BF2IO2/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6H,1-4H3 |
InChI Key |
RFUOLCORYAMUEQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)I |
Origin of Product |
United States |
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